molecular formula C17H14N2O B506136 2-(1-naphthyl)-N-(2-pyridinyl)acetamide CAS No. 663944-44-3

2-(1-naphthyl)-N-(2-pyridinyl)acetamide

Cat. No.: B506136
CAS No.: 663944-44-3
M. Wt: 262.3g/mol
InChI Key: HKVZQCKVZNZKFJ-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)-N-(2-pyridinyl)acetamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of 2-aryl-2-(pyridin-2-yl)acetamide derivatives that have been investigated for their potential as anticonvulsant agents. Studies on structurally similar compounds show that these molecules can act through the inhibition of voltage-gated sodium channels, a key mechanism for modulating neuronal excitability . This mechanism is relevant for research in models of epilepsy, with some related analogues demonstrating broad activity in classical maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests, as well as in models of pharmacoresistant seizures . Furthermore, the naphthalene moiety is a common pharmacophore in drug discovery, featured in compounds studied for a range of biological activities, including antiproliferative effects against human cancer cell lines and as a core structure in inhibitors for enzymes like α-glucosidase . The specific configuration of the naphthyl and pyridinyl groups in this acetamide makes it a valuable scaffold for exploring structure-activity relationships (SAR) and for developing new molecular probes. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

663944-44-3

Molecular Formula

C17H14N2O

Molecular Weight

262.3g/mol

IUPAC Name

2-naphthalen-1-yl-N-pyridin-2-ylacetamide

InChI

InChI=1S/C17H14N2O/c20-17(19-16-10-3-4-11-18-16)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,18,19,20)

InChI Key

HKVZQCKVZNZKFJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Solubility: Aminoethyl and pyridinyl groups enhance solubility in polar solvents (e.g., DMSO, methanol) compared to purely aromatic substituents .
  • Crystallinity : Hydrogen-bonding interactions (N–H⋯N/O) in analogs like 2-(7-hydroxy-2-naphthyloxy)-N-(6-methyl-2-pyridyl)acetamide contribute to stable crystal packing .
  • Synthetic Flexibility : Imidazo[1,2-a]pyridine derivatives demonstrate the adaptability of acetamide scaffolds for generating diverse bioactive molecules .

Antibacterial and Antifungal Potential

  • Naphtho[2,1-b]furan acetamide derivatives (e.g., ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate) exhibit antibacterial activity, validated via NMR and mass spectrometry characterization .

Receptor Agonist Activity

  • Pyridazin-3(2H)-one acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils .
  • Suvecaltamide hydrochloride (JK-44), a related acetamide, is under investigation for essential tremor treatment, highlighting the therapeutic relevance of pyridinyl acetamides .

Coordination Chemistry

  • N-(1,3-Thiazol-2-yl)acetamides demonstrate strong metal-coordination abilities, useful in designing metallodrugs or catalysts .

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